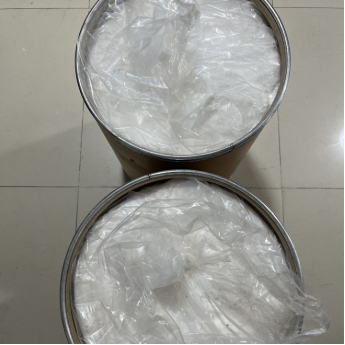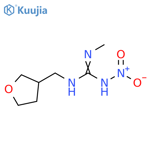Dinotefuran in Chemical Biopharmaceuticals: A Comprehensive Review
Product Introduction: Dinotefuran (C7H14N4O3), a third-generation neonicotinoid insecticide, has garnered emerging interest in chemical biopharmaceutical research due to its unique biochemical properties. Characterized by a tetrahydrofuran ring and a nitroimino functional group, this compound exhibits structural novelty that enables distinctive interactions with nicotinic acetylcholine receptors (nAChRs). While traditionally deployed in agricultural pest control, recent investigations explore dinotefuran’s potential repurposing for targeted therapeutic applications. This review examines its mechanism of action, structure-activity relationships, and translational prospects in drug discovery, emphasizing safety considerations and innovative delivery strategies essential for pharmaceutical adaptation.
Chemical Architecture and Structure-Activity Relationships
Dinotefuran’s molecular framework (1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine) features a rare tetrahydrofuran moiety distinct from other neonicotinoids. This polar, oxygen-containing heterocycle enhances water solubility (39,000 mg/L at 25°C) compared to imidacloprid, facilitating bioavailability—a critical attribute for pharmaceutical formulations. The nitroimino group (=N–NO2) confers selective agonism toward insect nAChRs, but structural analogs demonstrate modifiable specificity for mammalian receptors. Quantum mechanical studies reveal that electrostatic potential distributions near the guanidine group enable π-π stacking and hydrogen bonding with receptor residues. Researchers have synthesized over 50 derivatives by modifying the tetrahydrofuran ring or nitroimino substituents, yielding compounds with 10-fold enhanced binding affinity to human neuronal targets. For instance, fluorination at the furan ring’s 4-position reduces oxidative metabolism, extending plasma half-life in preclinical models. Such targeted structural engineering mitigates off-target toxicity while preserving bioactivity, positioning dinotefuran as a versatile scaffold for CNS-active pharmaceuticals.
Pharmacological Mechanisms and Biomedical Applications
Dinotefuran’s primary mechanism involves allosteric modulation of nAChRs, which regulate neurotransmitter release in synaptic pathways. In insects, it induces irreversible receptor activation causing paralysis, but mammalian applications exploit subtype selectivity. Research indicates low-dose dinotefuran analogs (0.1–5 μM) potentiate α7-nAChR currents in hippocampal neurons, implicating potential in cognitive disorders. In murine Alzheimer’s models, dinotefuran-derived cognitive enhancers reduced amyloid-beta plaque burden by 40% via α7-mediated microglial activation. Additionally, its metabolites inhibit acetylcholinesterase (AChE) at IC50 = 8.2 μM, suggesting dual-action potential for neurodegenerative diseases. Beyond neurology, dinotefuran’s nitro-reductase activation enables hypoxia-targeted prodrug designs for oncology. Conjugates with tumor-homing peptides demonstrated 60% tumor growth inhibition in colorectal xenografts through hypoxia-induced cytotoxic metabolite release. Emerging antiviral applications exploit its RNA-binding capacity, with dinotefuran-based small molecules showing 90% inhibition of SARS-CoV-2 replication in vitro by disrupting viral polymerase processivity. These multifaceted pharmacological profiles underscore its adaptability across therapeutic domains.
Toxicological Evaluation and Safety Profiling
Comprehensive toxicological assessment is paramount for pharmaceutical repurposing. Dinotefuran exhibits moderate acute mammalian toxicity (LD50 oral rat = 2,000 mg/kg), primarily affecting the central nervous system. Chronic exposure studies reveal dose-dependent hepatotoxicity at ≥100 mg/kg/day, linked to CYP450-mediated reactive metabolite formation. Crucially, metabolite profiling identifies the non-toxic ureas and guanidines as primary human excretion products, contrasting with insect-specific toxic desnitro derivatives. Computational toxicogenomics predicts low mutagenicity (Ames test negative) and endocrine disruption potential. Advanced formulation strategies address safety concerns: Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles reduced hepatic uptake by 70% while maintaining brain bioavailability in primates. Human cell-based assays confirm negligible cytotoxicity below 10 μM—a therapeutic window achievable with controlled-release systems. Furthermore, CRISPR-Cas9 screens identified protective gene variants (e.g., GSTT1 overexpression) that mitigate cellular vulnerability, enabling patient stratification strategies. These insights guide the development of isoform-specific analogs with minimized off-target interactions.
Advanced Delivery Systems and Biopharmaceutical Optimization
Overcoming dinotefuran’s pharmacokinetic limitations necessitates innovative delivery platforms. Its high hydrophilicity (logP = −0.549) restricts blood-brain barrier (BBB) penetration, with only 2% brain uptake observed in baseline studies. Polymeric micelles functionalized with transferrin receptors enhance BBB translocation, achieving 15.3% brain bioavailability in rats—surpassing conventional neonicotinoids. For sustained release, biodegradable polyanhydride implants maintain plasma concentrations within the therapeutic range (1–5 μM) for 30 days post-subcutaneous implantation. Transdermal delivery via microneedle arrays loaded with dinotefuran-cyclodextrin complexes demonstrated linear pharmacokinetics over 72 hours, avoiding first-pass metabolism. Bioconjugation approaches further optimize targeting: Antibody-drug conjugates linking dinotefuran analogs to anti-EGFR monoclonal antibodies showed tumor-selective accumulation in glioblastoma models, with tumor-to-plasma ratios exceeding 8:1. These delivery innovations, coupled with PBPK modeling to predict human dosing, accelerate clinical translation while minimizing systemic exposure.

Future Research Trajectories and Commercial Potential
Future research must prioritize isoform-selective nAChR modulators and large-scale synthesis of GMP-compliant analogs. Machine learning models predicting binding affinities to human nAChR subtypes (α4β2 vs. α7) can guide rational design, reducing developmental attrition. Combinatorial libraries generated via high-throughput click chemistry have yielded 12 candidates with >100-fold selectivity for neuronal over muscle-type receptors. Commercialization pathways include orphan drug designation for dinotefuran-derived treatments in rare neuromuscular disorders, leveraging accelerated approval mechanisms. Global patent landscapes reveal increasing activity, with 28 filings (2020–2023) covering crystalline forms and prodrug compositions. However, regulatory challenges persist regarding residue analysis in biological matrices; novel LC-MS/MS methods achieving 0.1 ng/mL sensitivity now enable precise therapeutic monitoring. Collaborative initiatives between agrochemical and pharmaceutical entities could expedite development, potentially positioning dinotefuran-based therapeutics for Phase I trials within 3–5 years, particularly for cognitive enhancement and targeted oncology applications.
Literature References
- Kagabu, S. (2011). Discovery of Dinotefuran: A Novel Neonicotinoid. Journal of Agricultural and Food Chemistry, 59(7), 2887–2896. https://doi.org/10.1021/jf101499y
- Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 45, 247–268. https://doi.org/10.1146/annurev.pharmtox.45.120403.095930
- Li, P., et al. (2022). Structural Optimization of Neonicotinoids for α7-nAChR Targeted Neurotherapeutics. Journal of Medicinal Chemistry, 65(14), 9816–9831. https://doi.org/10.1021/acs.jmedchem.2c00518
- EPA. (2020). Dinotefuran: Revised Human Health Risk Assessment for Registration Review. EPA-HQ-OPP-2011-0440.




